Cas no 1806983-66-3 (2,3-Bis(trifluoromethyl)benzyl chloride)
2,3-Bis(trifluoromethyl)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,3-Bis(trifluoromethyl)benzyl chloride
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- Inchi: 1S/C9H5ClF6/c10-4-5-2-1-3-6(8(11,12)13)7(5)9(14,15)16/h1-3H,4H2
- InChI Key: QQMVONHZABFYBB-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC(C(F)(F)F)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 233
- XLogP3: 4.1
- Topological Polar Surface Area: 0
2,3-Bis(trifluoromethyl)benzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010596-250mg |
2,3-Bis(trifluoromethyl)benzyl chloride |
1806983-66-3 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
| Alichem | A013010596-500mg |
2,3-Bis(trifluoromethyl)benzyl chloride |
1806983-66-3 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
| Alichem | A013010596-1g |
2,3-Bis(trifluoromethyl)benzyl chloride |
1806983-66-3 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
2,3-Bis(trifluoromethyl)benzyl chloride Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2,3-Bis(trifluoromethyl)benzyl chloride
Introduction to 2,3-Bis(trifluoromethyl)benzyl chloride (CAS No. 1806983-66-3)
2,3-Bis(trifluoromethyl)benzyl chloride (CAS No. 1806983-66-3) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive structure, which includes two trifluoromethyl groups and a benzyl chloride moiety, making it a valuable intermediate in the synthesis of complex molecules.
The chemical structure of 2,3-Bis(trifluoromethyl)benzyl chloride can be represented as C9H5F6Cl. The presence of the trifluoromethyl groups imparts significant fluorine content to the molecule, which can influence its physical and chemical properties. These groups are known for their electron-withdrawing effects, which can enhance the reactivity and stability of the molecule in various chemical reactions.
In the context of pharmaceutical research, 2,3-Bis(trifluoromethyl)benzyl chloride has been explored as a building block for the synthesis of novel drug candidates. The trifluoromethyl groups can improve the lipophilicity and metabolic stability of drug molecules, which are crucial factors in drug design. Recent studies have shown that compounds derived from 2,3-Bis(trifluoromethyl)benzyl chloride exhibit promising biological activities, including anti-inflammatory and anticancer properties.
Beyond pharmaceutical applications, 2,3-Bis(trifluoromethyl)benzyl chloride has also found utility in materials science. The fluorinated nature of this compound makes it suitable for the development of advanced materials with enhanced thermal stability and chemical resistance. For instance, it can be used as a monomer in the synthesis of fluoropolymers, which are widely used in coatings, adhesives, and electronic devices due to their superior performance characteristics.
In the realm of chemical synthesis, 2,3-Bis(trifluoromethyl)benzyl chloride serves as a versatile reagent for the introduction of trifluoromethylated benzyl functionalities into target molecules. This reactivity is particularly useful in the preparation of complex organic molecules with specific functional groups. Researchers have utilized this compound in various synthetic strategies, including nucleophilic substitution reactions and cross-coupling reactions, to construct intricate molecular architectures.
The safety and handling of 2,3-Bis(trifluoromethyl)benzyl chloride are important considerations for laboratory use. As with any chlorinated organic compound, appropriate precautions should be taken to ensure safe handling and storage. This includes working under a fume hood to avoid inhalation of vapors and using personal protective equipment such as gloves and safety goggles to prevent skin contact and eye irritation.
In conclusion, 2,3-Bis(trifluoromethyl)benzyl chloride (CAS No. 1806983-66-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an invaluable tool for researchers aiming to develop novel compounds with enhanced functionalities. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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